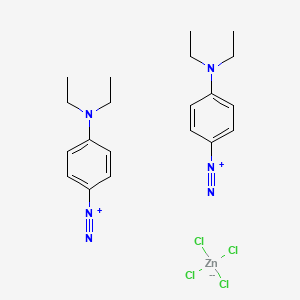
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) is a chemical compound with the molecular formula C10H14Cl4N3Zn. It is known for its unique structure, which includes a diazonium group and a tetrachlorozincate anion. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-(diethylamino)aniline. The process includes the following steps:
Diazotization: 4-(diethylamino)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Tetrachlorozincate: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reagent concentrations to ensure the stability of the diazonium compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Conducted in alkaline conditions with phenols or aromatic amines.
Reduction Reactions: Performed using reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 4-(diethylamino)aniline.
Aplicaciones Científicas De Investigación
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: Employed in labeling and detection of biomolecules due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as the formation of azo compounds in dye synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(dimethylamino)benzenediazonium;tetrachlorozinc(2-)
- 4-(methoxy)benzenediazonium;tetrachlorozinc(2-)
- 4-(ethylamino)benzenediazonium;tetrachlorozinc(2-)
Uniqueness
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) is unique due to the presence of the diethylamino group, which influences its reactivity and stability. This compound exhibits distinct properties compared to its analogs, making it valuable in specific applications, such as the synthesis of particular azo dyes and other organic compounds.
Propiedades
Número CAS |
5149-85-9 |
|---|---|
Fórmula molecular |
C20H28Cl4N6Zn |
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
4-(diethylamino)benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C10H14N3.4ClH.Zn/c2*1-3-13(4-2)10-7-5-9(12-11)6-8-10;;;;;/h2*5-8H,3-4H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
KSUPIOGMHIUCNV-UHFFFAOYSA-J |
SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]#N.CCN(CC)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)[N+]#N.CCN(CC)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Key on ui other cas no. |
5149-85-9 |
Números CAS relacionados |
21906-90-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















